molecular formula C16H12F3N3OS3 B284318 N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide

Cat. No. B284318
M. Wt: 415.5 g/mol
InChI Key: KVODDVFACIIMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide, also known as TMPTA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMPTA is a thiol-based compound that has been extensively studied for its use in various fields, including medicinal chemistry, materials science, and polymer chemistry.

Mechanism of Action

The mechanism of action of N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood, but it is believed to be related to its thiol-based structure. N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been reported to interact with proteins through disulfide bond formation, which can lead to changes in protein function. In addition, N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to induce apoptosis in cancer cells, which may be related to its ability to disrupt the redox balance in cells.
Biochemical and Physiological Effects
N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have shown that N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide can inhibit the proliferation of cancer cells, induce apoptosis, and disrupt the redox balance in cells. In addition, N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been reported to exhibit anti-inflammatory activity in animal models. However, the effects of N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide on human health are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is its thiol-based structure, which allows for the conjugation of drugs and other molecules. This makes it a potentially useful tool in drug delivery and other applications. However, one of the limitations of N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is its potential toxicity, which may limit its use in certain applications. In addition, the mechanism of action of N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is not fully understood, which may make it difficult to predict its effects in different contexts.

Future Directions

There are many potential future directions for research on N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. One area of interest is the development of new drugs and drug delivery systems based on N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide. In addition, N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide could be further studied for its potential use in materials science and polymer chemistry. Finally, more research is needed to understand the mechanism of action of N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide and its effects on human health. Overall, N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide is a promising compound with many potential applications, and further research is needed to fully explore its potential.

Synthesis Methods

N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide can be synthesized by reacting 2-(2-thienyl)acetaldehyde with 4-amino-2-(trifluoromethyl)pyrimidine-5-thiol, followed by acetylation with acetic anhydride. This method has been reported to yield high purity N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide with good yields. The synthesis of N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied due to its potential applications in various fields, including the development of new drugs and materials.

Scientific Research Applications

N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor activity by inhibiting the proliferation of cancer cells. In addition, N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has been investigated for its potential use as a drug delivery system due to its thiol-based structure, which allows for the conjugation of drugs to the molecule. N-(2-thienylmethyl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide has also been studied for its use in polymer chemistry, where it has been shown to improve the mechanical properties of polymers.

properties

Molecular Formula

C16H12F3N3OS3

Molecular Weight

415.5 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide

InChI

InChI=1S/C16H12F3N3OS3/c17-16(18,19)13-7-11(12-4-2-6-25-12)21-15(22-13)26-9-14(23)20-8-10-3-1-5-24-10/h1-7H,8-9H2,(H,20,23)

InChI Key

KVODDVFACIIMHU-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Canonical SMILES

C1=CSC(=C1)CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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